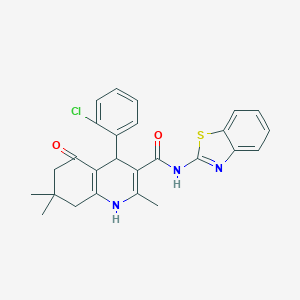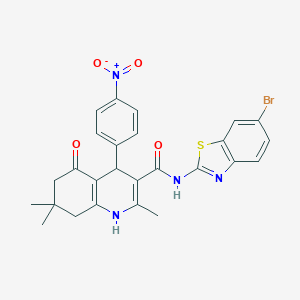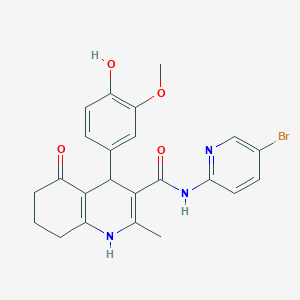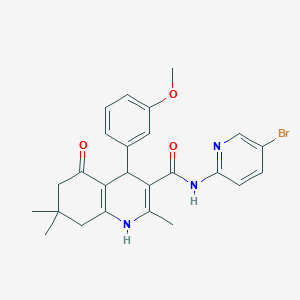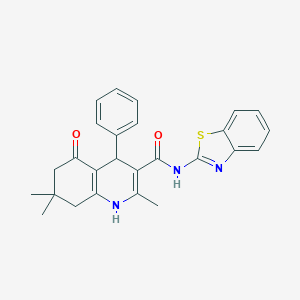
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone, also known as PTZ-TOE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenothiazine derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone acts as a redox indicator due to its ability to undergo reversible oxidation and reduction reactions. It can be oxidized to form a cation radical and reduced to form an anion radical. The mechanism of action of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone involves the transfer of electrons between the oxidized and reduced forms of the compound.
Biochemical and Physiological Effects:
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. However, one limitation is that 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone can be sensitive to light and air, which can affect its stability and purity.
Future Directions
There are several future directions for the use of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in scientific research. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of new applications for 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone, such as in the development of new fluorescent probes or photosensitizers for cancer treatment. Additionally, the potential use of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in the field of electrochemistry and redox reactions could be further explored.
Synthesis Methods
The synthesis of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone involves the reaction of phenothiazine with p-tolylthioacetic acid followed by the oxidation of the resulting intermediate. The final product is obtained by recrystallization from a suitable solvent. The synthesis method has been optimized to ensure high yield and purity of the product.
Scientific Research Applications
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been used in various scientific research applications due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been used as a redox indicator in electrochemical studies.
properties
Product Name |
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone |
|---|---|
Molecular Formula |
C21H17NOS2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c1-15-10-12-16(13-11-15)24-14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
InChI Key |
OVKDKTRSYHUXNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



